N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-10-12-17(13-11-16)15-23-14-6-9-19(21(23)25)20(24)22(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHMHOMHFAHNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound's structure features a dihydropyridine core with a methyl and phenyl substitution pattern that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including carboxylation and condensation reactions, which are crucial for constructing the dihydropyridine framework.
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways:
- Case Study 1 : A derivative with similar structural features demonstrated an EC50 value of 10.28 µg/mL against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism : The anticancer activity is often linked to the inhibition of kinases involved in cell cycle regulation, specifically ERK1/2 pathways, which are crucial for cell proliferation .
Antimicrobial Activity
In addition to anticancer effects, this compound has exhibited antimicrobial properties. Compounds in this class have been screened against various bacterial strains:
- Case Study 2 : A related compound showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Activation of caspases has been noted in studies involving similar compounds, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G1/S transition phase.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other known compounds is useful:
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridone Derivatives
Key Observations:
N1 Substituent Diversity: The target compound’s 4-methylbenzyl group contrasts with 7c–7g (4-methylphenyl or 4-hydroxyphenyl) and DM-20/ compounds (4-trifluoromethylbenzyl). The 4-methylbenzyl group balances lipophilicity and steric bulk, differing from the electron-withdrawing trifluoromethyl group in DM-20, which may enhance metabolic stability but reduce solubility .
Carboxamide Functionalization :
- The target compound’s N-methyl-N-phenyl carboxamide is unique; most analogs feature heterocyclic (e.g., benzooxazole in 7c) or aliphatic (e.g., cyclohexyl in 8a) substituents. The N-phenyl group may enhance π-π interactions in target binding, while N-methyl reduces steric hindrance compared to bulkier groups .
Pyridone Core Modifications: Analogs like 7c and 8a include 4,6-dimethyl groups on the pyridone ring, which could increase crystallinity (evidenced by higher melting points: 198–200°C for 7c vs. 139–140°C for 8a) .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Compounds with polar substituents (e.g., 7f’s hydroxyl group) exhibit lower melting points than 7c, suggesting reduced crystallinity due to disrupted packing .
- NMR Trends : The target compound’s N-methyl and N-phenyl groups would produce distinct shifts at ~3.0 ppm (N–CH3) and 6.5–7.5 ppm (aromatic H), differing from heterocyclic substituents in 7c–7g (e.g., benzooxazole protons at 7.45 ppm) .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide? The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of a substituted benzylamine (e.g., 4-methylbenzylamine) with an aldehyde to form a Schiff base intermediate.
- Step 2: Cyclization with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to construct the dihydropyridine ring.
- Step 3: Amide coupling using reagents like HATU or DCC to introduce the N-phenylcarboxamide group.
Key catalysts include Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃). Reaction conditions (60–100°C, ethanol/DMF solvents, 12–24 hr) are optimized for yield and purity. Analytical methods like TLC and NMR are critical for monitoring .
Advanced: How can reaction conditions be systematically optimized to improve yield and reduce side products? Use a Design of Experiments (DoE) approach:
- Variables: Temperature (60–120°C), solvent polarity (ethanol vs. DMSO), and catalyst loading (0.1–1.0 eq).
- Response Surface Methodology (RSM): Models interactions between variables to identify optimal conditions.
For example, higher polarity solvents may enhance cyclization but increase hydrolysis risks. Mechanistic studies (e.g., DFT calculations) can predict transition states and guide catalyst selection .
Structural Characterization
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR: Verify substituent positions (e.g., methylbenzyl and phenyl groups).
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ at m/z 377.16).
For purity, use HPLC with UV detection (λ = 254 nm) .
Advanced: How can X-ray crystallography resolve tautomeric or conformational ambiguities? SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths/angles and confirm the keto-amine tautomer (vs. enol forms). For example, a planar dihydropyridine ring with a dihedral angle <10° between aromatic rings indicates extended π-conjugation .
Biological Activity Profiling
Basic: What preliminary assays are used to screen for biological activity?
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Screening: Disk diffusion assays against S. aureus or E. coli .
Advanced: How can structure-activity relationships (SAR) guide derivative design? Compare analogs with substitutions (e.g., halogen vs. methoxy groups):
| Substituent Position | Activity Trend (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 4-Methylbenzyl | 12.3 ± 1.2 (EGFR) | Hydrophobic pocket |
| 3-Fluorophenyl | 8.9 ± 0.9 (EGFR) | H-bond with Thr766 |
| Molecular docking (AutoDock Vina) and MD simulations validate target binding . |
Handling Data Contradictions
Basic: How should researchers address discrepancies in reported biological activities?
- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis: Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO % in assays) .
Advanced: What statistical methods resolve conflicting crystallographic or spectroscopic data?
- R-Factor Analysis: Compare SHELXL refinement residuals (e.g., R₁ < 0.05 for high-resolution data).
- Multivariate Analysis: PCA or cluster analysis to group spectral datasets and identify systematic errors .
Comparative Analysis of Structural Analogs
Table 1: Key Structural and Activity Differences in Dihydropyridine Derivatives
| Compound | Substituents | IC₅₀ (EGFR, μM) | LogP |
|---|---|---|---|
| N-methyl-1-(4-methylbenzyl)-... | 4-MeBz, N-Ph | 12.3 | 3.8 |
| 1-(3-Fluorobenzyl)-N-(2-MeO-4-NO₂Ph) | 3-FBz, 2-MeO-4-NO₂Ph | 8.9 | 2.9 |
| 1-(4-ClBz)-N-(Isoxazol-3-yl) | 4-ClBz, Isoxazole | 15.6 | 4.1 |
| Trends: Electron-withdrawing groups (e.g., NO₂) enhance potency but reduce solubility . |
Crystallographic Software Utilization
Advanced: How does SHELX improve refinement of dihydropyridine structures?
- Twinning Detection: SHELXD identifies pseudo-merohedral twinning in low-symmetry space groups.
- Hydrogen Bonding Networks: SHELXPRO visualizes N–H···O interactions critical for dimer formation (e.g., centrosymmetric dimers at 2.8 Å) .
Tautomerism and Conformational Analysis
Advanced: How do computational methods predict dominant tautomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
